tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate
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Overview
Description
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate: is a specialized chemical compound with a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate typically involves multiple steps, starting with the preparation of the difluoro-propyl intermediate. This intermediate is then reacted with trifluoromethanesulfonyl chloride under controlled conditions to introduce the trifluoromethanesulfonyloxy group. Finally, the tert-butyl carbamate group is added through a carbamoylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require large-scale reactors and precise control of reaction conditions to ensure consistency and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the fluorine atoms in the compound.
Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different applications in research and industry.
Scientific Research Applications
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate: has several scientific research applications:
Chemistry: : It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: : The compound's unique properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, making it suitable for various applications. The compound may act as an inhibitor or activator of certain enzymes, depending on its specific structure and the conditions of the reaction.
Comparison with Similar Compounds
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)propyl]carbamate: can be compared with other similar compounds, such as:
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)ethyl]carbamate
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)butyl]carbamate
Tert-butyl N-[2,2-difluoro-3-(trifluoromethanesulfonyloxy)phenyl]carbamate
These compounds share similar structural features but differ in the length of the carbon chain or the presence of additional functional groups. The unique properties of This compound make it distinct and valuable for specific applications.
Properties
IUPAC Name |
[2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F5NO5S/c1-7(2,3)20-6(16)15-4-8(10,11)5-19-21(17,18)9(12,13)14/h4-5H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGJVMIFKDLALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COS(=O)(=O)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F5NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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